molecular formula C9H18O B13314811 2-Ethyl-1-methylcyclohexan-1-ol

2-Ethyl-1-methylcyclohexan-1-ol

Cat. No.: B13314811
M. Wt: 142.24 g/mol
InChI Key: SJHFERYLLVRQKM-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Ethyl-1-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Ethyl-1-methylcyclohexanone in large-scale reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Ethyl-1-methylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of 2-Ethyl-1-methylcyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-Ethyl-1-methylcyclohexanone

    Reduction: this compound

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

2-Ethyl-1-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylcyclohexan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

2-Ethyl-1-methylcyclohexan-1-ol can be compared with other similar compounds, such as:

    1-Ethyl-2-methylcyclohexanol: Similar in structure but with different positional isomers.

    Methylcyclohexanol: Lacks the ethyl group, resulting in different chemical properties.

    1-Ethyl-2-methylcyclohexane: A hydrocarbon analog without the hydroxyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-ethyl-1-methylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-3-8-6-4-5-7-9(8,2)10/h8,10H,3-7H2,1-2H3

InChI Key

SJHFERYLLVRQKM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C)O

Origin of Product

United States

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